
Xanthonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthonol, also known as this compound, is a useful research compound. Its molecular formula is C38H34O14 and its molecular weight is 714.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications in Oncology
1.1 Modulation of Tumor Microenvironment
Xanthinol nicotinate has been studied for its ability to enhance the efficacy of radio- and chemotherapy by modulating the tumor microenvironment. Research indicates that it can improve tumor perfusion and oxygenation, thereby alleviating hypoxia—a condition that often contributes to resistance against cytotoxic treatments. In a study involving mouse models, xanthinol nicotinate was shown to significantly increase tumor oxygen levels and blood flow, enhancing the response to radiation therapy by 1.4 times and to chemotherapy by 2.7 times when administered prior to treatment .
1.2 Case Study: Xanthinol Nicotinate in Cancer Treatment
A notable study investigated the effects of xanthinol nicotinate on tumor responses in mice subjected to cyclophosphamide chemotherapy. The findings demonstrated that the administration of xanthinol nicotinate prior to chemotherapy led to a marked increase in treatment efficacy, highlighting its potential as an adjunct therapy in cancer management .
Applications in Vascular Disease
2.1 Improvement of Peripheral Vascular Conditions
Xanthinol nicotinate is also utilized in treating peripheral vascular diseases. A double-blind clinical trial involving patients with severe progressive obliterative vascular disease revealed that 25 out of 33 patients experienced significant improvement after treatment with xanthinol nicotinate compared to only 4 patients receiving a placebo . The drug was noted for its ability to reduce whole-blood viscosity and cholesterol levels, making it beneficial for patients where surgical interventions are not feasible.
2.2 Case Study: Efficacy in Inoperable Peripheral Vascular Disease
A prospective study conducted on 350 patients with inoperable progressive peripheral vascular disease showed promising results after a four-week regimen of intravenous xanthinol nicotinate infusion. Key findings included:
- Reduction in Claudication Pain: 301 patients (89.58%) reported significant relief.
- Improvement in Limb Temperature: 72 patients (69.23%) exhibited increased limb temperature.
- Reversion of Cyanotic Changes: 45 cases (81.81%) showed improvement post-treatment .
Clinical Outcome | Before Treatment (%) | After Treatment (%) | P Value |
---|---|---|---|
Claudication Pain | 96% | 10% | <0.001 |
Rest Pain | 58% | 10.29% | <0.001 |
Cold Clammy Extremity | 29.71% | 9.14% | <0.001 |
Pregangrenous Cyanotic Changes | 15.71% | 2.86% | <0.001 |
Propriétés
Formule moléculaire |
C38H34O14 |
---|---|
Poids moléculaire |
714.7 g/mol |
Nom IUPAC |
methyl (4R)-4-benzoyloxy-8,9-dihydroxy-6-methyl-1-oxo-7-[(5R)-1,5,9-trihydroxy-10a-(hydroxymethyl)-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C38H34O14/c1-16-13-21-27(33(45)29-19(40)9-11-23(42)37(29,15-39)51-21)31(43)25(16)26-17(2)14-22-28(32(26)44)34(46)30-20(41)10-12-24(38(30,52-22)36(48)49-3)50-35(47)18-7-5-4-6-8-18/h4-8,13-14,23-24,39,42-46H,9-12,15H2,1-3H3/t23-,24-,37?,38?/m1/s1 |
Clé InChI |
IFAHLFGOCSKGOE-GJQANOTHSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5([C@@H](CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CC[C@H](C7(O2)CO)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CCC(C7(O2)CO)O)O |
Synonymes |
xanthonol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.